6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 258.75 g/mol. It is classified as a heterocyclic compound, specifically belonging to the naphthyridine family. This compound is recognized for its potential therapeutic applications, particularly as an inhibitor of phosphodiesterase 4 (PDE4), which plays a crucial role in various biological processes.
The compound can be sourced from various chemical suppliers, such as VWR and Ambeed, which provide it in high purity (≥95%) for research and pharmaceutical applications. The compound's classification falls under organic chemistry, particularly within the subcategory of heterocyclic compounds containing nitrogen atoms in their structure .
The synthesis of 6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride typically involves several steps:
The synthesis may utilize various reagents and solvents such as ethyl acetate for extraction and purification processes. Specific reaction conditions like temperature and time are optimized to achieve high yields and purity .
6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride can undergo various chemical reactions:
The reactivity of this compound is influenced by its electronic configuration and steric factors due to the bulky benzyl group .
As a selective inhibitor of phosphodiesterase 4 (PDE4), 6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride works by preventing the breakdown of cyclic adenosine monophosphate (cAMP). Increased levels of cAMP lead to enhanced signaling pathways involved in anti-inflammatory responses.
Research indicates that PDE4 inhibitors are beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to their ability to reduce inflammation and relax bronchial smooth muscle .
The primary application of 6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride lies in pharmacological research. Its role as a PDE4 inhibitor makes it valuable for developing treatments for inflammatory diseases such as asthma and COPD. Additionally, it serves as a useful intermediate in organic synthesis for creating other pharmacologically active compounds .
The strategic disconnection of 6-N-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride reveals three logical retrosynthetic pathways. The primary disconnection targets the C–N bond between the benzyl group and the naphthyridine nitrogen, suggesting benzyl bromide and 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS 766545-20-4, C₈H₁₀Cl₂N₂, MW 205.08) as immediate precursors [2]. Alternative disconnections focus on the chlorination step, where phosphorus oxychloride serves as the chlorinating agent for a dihydroxylated precursor, and the core assembly via cyclization of 1,5-dicarbonyl equivalents. This analysis highlights the scaffold’s synthetic flexibility while emphasizing the critical role of regioselective ring closure and nitrogen functionalization. The benzyl group’s introduction late in the synthesis allows for diversification, as evidenced by commercial availability of substituted benzyl halides [4] [10].
Table 1: Key Retrosynthetic Intermediates
Target Structure | Disconnection Site | Precursors |
---|---|---|
6-N-Benzyl-2-chloro-tetrahydro-1,6-naphthyridine | C6–N bond | Benzyl bromide + 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride |
2-Chloro-tetrahydro-1,6-naphthyridine | C2–Cl bond | 2-Hydroxy precursor + POCl₃ |
Tetrahydronaphthyridine core | C–N/C–C bonds | 1,5-Dicarbonyl + ammonia equivalent |
Classical approaches exploit radical-mediated cyclizations for constructing the tetrahydronaphthyridine core. One prominent route involves SnCl₂-mediated radical addition to functionalized imines, where α,β-unsaturated imines undergo intramolecular cyclization upon treatment with stannane reagents. This method achieves moderate yields (45–60%) but suffers from stoichiometric metal waste and purification challenges due to tin byproducts. The radical pathway enables regioselective C–C bond formation at the C5 position, though controlling stereochemistry in the tetrahydro ring remains problematic. These limitations prompted the development of transition-metal-catalyzed alternatives to improve atom economy [5].
Microwave-assisted [2+2+2] cyclotrimerization represents a significant advancement in core construction. Utilizing Co(I) catalysts (e.g., CpCo(CO)₂) under microwave irradiation (150°C, 20 min), alkynes and nitriles undergo regioselective cycloaddition to furnish dihydronaphthyridine intermediates. Subsequent hydrogenation yields the saturated scaffold with exceptional efficiency (75–85% yield) compared to thermal methods (8–12 hours, 60% yield). This approach minimizes epimerization at C7 and C8 positions, a common issue in prolonged heating steps [6].
Table 2: Microwave vs. Thermal Cyclization Efficiency
Method | Conditions | Time | Yield (%) | Regioselectivity (ratio) |
---|---|---|---|---|
Microwave-assisted Co | 150°C, CpCo(CO)₂, solvent-free | 20 min | 85 | >20:1 |
Conventional thermal | 140°C, CoCl₂/Zn, DMF | 12 h | 60 | 5:1 |
Modern protocols employ Mitsunobu chemistry to install protected amines at C6. Treatment of 2-chloro-7,8-dihydro-5H-1,6-naphthyridin-6-one with DIAD/PPh₃ and N-hydroxyphthalimide affords the C6-functionalized adduct. Hydrazine-mediated phthalimide deprotection liberates the free amine, which undergoes benzylation under phase-transfer conditions (benzyl bromide, K₂CO₃, TBAB). This sequence achieves 92% yield for the benzylation step while eliminating racemization observed in SN2 routes. The method’s robustness is demonstrated in multigram syntheses (up to 100 g scale) with >99% regiopurity by HPLC [6].
Palladium-catalyzed transformations enable late-stage diversification of the chlorinated core. Key innovations include:
Table 3: Pd-Catalyzed Cross-Coupling Optimization
Reaction Type | Catalyst System | Key Parameters | Yield Range (%) |
---|---|---|---|
Suzuki-Miyaura | Pd(OAc)₂/XPhos, K₃PO₄ | Toluene/H₂O (3:1), 80°C | 70–90 |
Buchwald-Hartwig | Pd(OAc)₂/RuPhos, K₂CO₃ | In situ reduction with iPrOH | 75–88 |
Carbonylative coupling | PdCl₂(DPPF), Mo(CO)₆ | 1 atm CO, DMF, 100°C | 65 |
Despite methodological advances, critical challenges persist in large-scale synthesis:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7